Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride
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Overview
Description
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by esterification with methanol. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Chemical Reactions Analysis
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biological processes and pathways. For example, it may inhibit protein kinase D, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
Methyl 4-(cyanomethyl)piperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound is used in similar applications but lacks the cyanomethyl group, which may affect its reactivity and biological activity.
Methyl 1-(cyanomethyl)piperidine-4-carboxylate: This compound has a similar structure but differs in the position of the cyanomethyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research .
Properties
Molecular Formula |
C9H15ClN2O2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 4-(cyanomethyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-4,6-7H2,1H3;1H |
InChI Key |
IFNWARPMTUFZLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)CC#N.Cl |
Origin of Product |
United States |
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